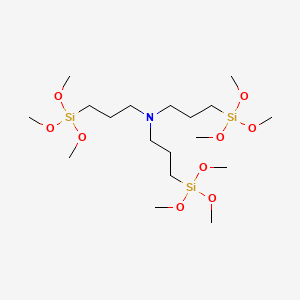
Tris(3-(trimethoxysilyl)propyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(3-(trimethoxysilyl)propyl)amine is an organosilane compound widely used in various scientific and industrial applications. It is known for its ability to act as a coupling agent, promoting adhesion between organic and inorganic materials. This compound is particularly valuable in the fields of materials science, chemistry, and nanotechnology due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris(3-(trimethoxysilyl)propyl)amine can be synthesized through a sol-gel process involving the co-condensation of tetraethyl orthosilicate (TEOS) with silsesquioxane precursors in acidic media . The reaction typically involves the use of a structural directing agent such as Pluronic P123 to form mesoporous structures. The sequence of addition of silanol precursors significantly influences the texture and morphology of the resulting materials .
Industrial Production Methods: Industrial production of this compound involves the hydrolysis and condensation of 3-(trimethoxysilyl)propylamine with other silane compounds. This process is optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(3-(trimethoxysilyl)propyl)amine undergoes various chemical reactions, including:
Hydrolysis and Condensation: The compound readily hydrolyzes in the presence of water, forming silanol groups that can further condense to create siloxane bonds.
Substitution Reactions: It can participate in substitution reactions with other silane compounds, leading to the formation of hybrid materials.
Common Reagents and Conditions:
Hydrolysis: Water and acidic or basic catalysts are commonly used.
Condensation: Catalysts such as hydrochloric acid or ammonia are employed to facilitate the condensation process.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Tris(3-(trimethoxysilyl)propyl)amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Tris(3-(trimethoxysilyl)propyl)amine involves the formation of siloxane bonds through hydrolysis and condensation reactions. The silanol groups generated during hydrolysis can interact with hydroxyl groups on various substrates, forming strong covalent bonds. This interaction enhances the adhesion and stability of the materials .
Vergleich Mit ähnlichen Verbindungen
Bis(3-(trimethoxysilyl)propyl)amine: Another organosilane compound with similar applications but differing in the number of silane groups.
3-(Triethoxysilyl)propylamine: Similar in structure but with ethoxy groups instead of methoxy groups, affecting its reactivity and application.
Uniqueness: Tris(3-(trimethoxysilyl)propyl)amine is unique due to its three silane groups, which provide multiple points of attachment, enhancing its effectiveness as a coupling agent. This makes it particularly valuable in applications requiring strong and durable adhesion .
Eigenschaften
CAS-Nummer |
82984-64-3 |
|---|---|
Molekularformel |
C18H45NO9Si3 |
Molekulargewicht |
503.8 g/mol |
IUPAC-Name |
3-trimethoxysilyl-N,N-bis(3-trimethoxysilylpropyl)propan-1-amine |
InChI |
InChI=1S/C18H45NO9Si3/c1-20-29(21-2,22-3)16-10-13-19(14-11-17-30(23-4,24-5)25-6)15-12-18-31(26-7,27-8)28-9/h10-18H2,1-9H3 |
InChI-Schlüssel |
KHLWLJFRUQJJKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCCN(CCC[Si](OC)(OC)OC)CCC[Si](OC)(OC)OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14407656.png)
![6,6-Bis(phenylsulfanyl)bicyclo[3.1.0]hexane](/img/structure/B14407664.png)
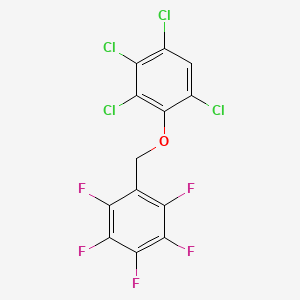
![N-[3-(2-Chloroethenesulfonyl)phenyl]acetamide](/img/structure/B14407678.png)
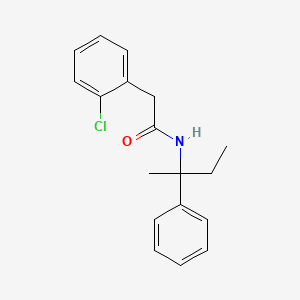

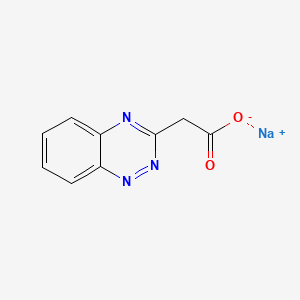
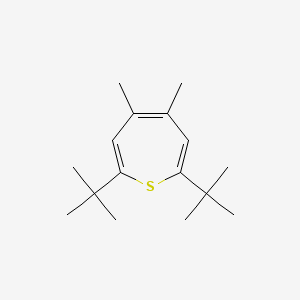
![5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B14407703.png)
![2-[(E)-{Phenyl[2-(4-sulfophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14407708.png)
![1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14407714.png)

![(1S,3R)-5,10-Dimethoxy-1,3-dimethyl-3,4-dihydro-1H-naphtho[2,3-c]pyran](/img/structure/B14407735.png)

